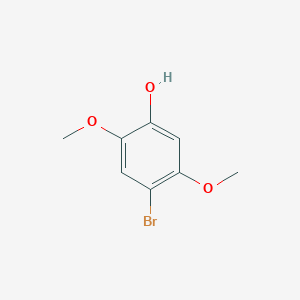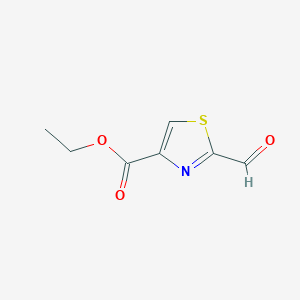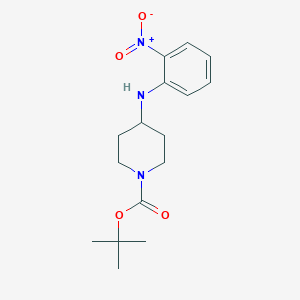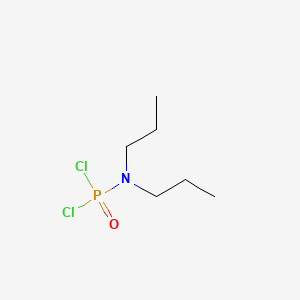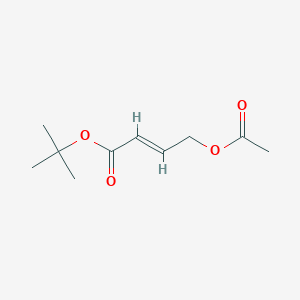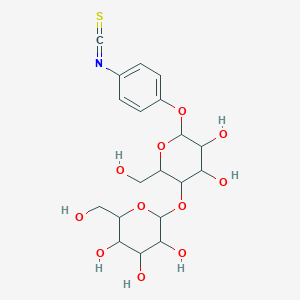
beta-D-Lactopyranosylphenyl isothiocyanate
Descripción general
Descripción
Beta-D-Lactopyranosylphenyl isothiocyanate is a glycosidophenylisothiocyanate compound . It has an isothiocyanate functionality that is useful in the preparation of neoglycoproteins . The compound has a molecular weight of 475.47 and a molecular formula of C19H25NO11S .
Molecular Structure Analysis
The molecular structure of beta-D-Lactopyranosylphenyl isothiocyanate is represented by the formula C19H25NO11S . It contains a total of 36 atoms, including 15 Hydrogen atoms, 13 Carbon atoms, 1 Nitrogen atom, 6 Oxygen atoms, and 1 Sulfur atom .Chemical Reactions Analysis
Beta-D-Lactopyranosylphenyl isothiocyanate is used in the preparation of neoglycoproteins . Neoglycoproteins are prepared by the reaction of glycosidophenylisothiocyanates .. It is suitable for the preparation of neoglycoproteins . The storage temperature for this compound is 2-8°C .
Aplicaciones Científicas De Investigación
Measurement of Ligand-Induced Activation in T Cells
Karttunen and Shastri (1991) utilized the bacterial beta-galactosidase gene (lacZ) as a reporter for T-cell receptor-mediated activation, highlighting a method for measuring cellular responses to specific stimuli. This approach underlines the potential utility of beta-D-Lactopyranosylphenyl isothiocyanate in cellular and molecular biology research for elucidating cell signaling pathways (Karttunen & Shastri, 1991).
Optogenetic Control of Gene Expression
Lalwani et al. (2020) developed optogenetic circuits, termed OptoLAC, for the regulation of the lac operon in Escherichia coli. This research showcases the manipulation of gene expression using light, offering insights into how beta-D-Lactopyranosylphenyl isothiocyanate could be applied in the context of optogenetics and synthetic biology to control biological processes with precision (Lalwani et al., 2020).
Novel NMR Platform for Gene Transfection
Yu et al. (2004) described a novel class of NMR-active molecules, fluorophenyl-beta-d-galactopyranosides, which respond to beta-galactosidase activity. This research is significant for understanding the molecular imaging applications of compounds like beta-D-Lactopyranosylphenyl isothiocyanate, particularly in gene therapy and the non-invasive monitoring of gene expression (Yu et al., 2004).
Mecanismo De Acción
Target of Action
Beta-D-Lactopyranosylphenyl isothiocyanate is a glycosidophenylisothiocyanate compound . It is primarily used in the preparation of neoglycoproteins . Neoglycoproteins are proteins that have been modified to contain one or more carbohydrate groups. These modified proteins can be used to probe the presence and sugar specificity of membrane lectins .
Mode of Action
The compound interacts with its targets, the membrane lectins, through its isothiocyanate functionality . Isothiocyanates are known to form covalent bonds with biological macromolecules, which could potentially alter the function of the target proteins .
Biochemical Pathways
It is known that the compound is used in the preparation of neoglycoproteins . These neoglycoproteins can interact with membrane lectins, potentially affecting the pathways these lectins are involved in .
Pharmacokinetics
Given its use in the preparation of neoglycoproteins, it is likely that the compound’s bioavailability is influenced by the properties of the proteins it is attached to .
Result of Action
The molecular and cellular effects of Beta-D-Lactopyranosylphenyl isothiocyanate’s action are largely dependent on the proteins it is attached to form neoglycoproteins . These neoglycoproteins can interact with membrane lectins, potentially affecting cellular processes that these lectins are involved in .
Action Environment
The action, efficacy, and stability of Beta-D-Lactopyranosylphenyl isothiocyanate are likely influenced by various environmental factors. These could include the conditions under which the neoglycoproteins are prepared and stored, as well as the specific cellular environment in which the neoglycoproteins interact with their target lectins .
Propiedades
IUPAC Name |
2-[4,5-dihydroxy-2-(hydroxymethyl)-6-(4-isothiocyanatophenoxy)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO11S/c21-5-10-12(23)13(24)15(26)19(29-10)31-17-11(6-22)30-18(16(27)14(17)25)28-9-3-1-8(2-4-9)20-7-32/h1-4,10-19,21-27H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGHKRXUEFMEWTE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N=C=S)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO11S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80410628 | |
| Record name | beta-D-Lactopyranosylphenyl isothiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80410628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
475.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
beta-D-Lactopyranosylphenyl isothiocyanate | |
CAS RN |
96324-93-5 | |
| Record name | beta-D-Lactopyranosylphenyl isothiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80410628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | β-D-Lactopyranosylphenyl isothiocyanate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-Iodopyrazolo[1,5-a]pyridine](/img/structure/B1599775.png)
